molecular formula C8H13NO B13589351 n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine

Cat. No.: B13589351
M. Wt: 139.19 g/mol
InChI Key: RCIWPWXSFMCWSE-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine (IUPAC name) is a secondary amine comprising a methyl-substituted ethanamine backbone linked to a 5-methylfuran-2-yl moiety. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The compound’s structure is characterized by:

  • A 5-methylfuran ring (providing electron-rich aromaticity).
  • A two-carbon chain (ethanamine) with a methyl group on the nitrogen.

For example, describes the synthesis of furan-oxadiazole hybrids via refluxing furan-2-aldehyde with amines in DMF under acidic conditions . Similarly, outlines coupling reactions using N-methyl ethanamine derivatives with heterocyclic intermediates .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-methyl-2-(5-methylfuran-2-yl)ethanamine

InChI

InChI=1S/C8H13NO/c1-7-3-4-8(10-7)5-6-9-2/h3-4,9H,5-6H2,1-2H3

InChI Key

RCIWPWXSFMCWSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCNC

Origin of Product

United States

Preparation Methods

Reaction Principle

Reductive amination involves the condensation of 5-methylfurfural (an aldehyde) with methylamine or N-methylamine, followed by reduction of the resulting imine to the corresponding amine.

Experimental Procedure

  • Starting materials: 5-methylfurfural and methylamine (or N-methylamine).
  • Solvent: Commonly tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MTHF) as a green solvent alternative.
  • Catalysts: Transition metal nanoparticles such as cobalt on carbon (Co@C NPs) have been used effectively.
  • Conditions: Hydrogen atmosphere (e.g., 4 bar H2), temperature around 60 °C.
  • Duration: Reaction times vary from 2 to 5 hours depending on catalyst and conditions.

Reaction Monitoring and Yields

Kinetic studies show that the reductive amination proceeds with high yield and selectivity under optimized conditions, with yields often exceeding 80-90% after purification by column chromatography.

Purification

Post-reaction, the mixture is typically subjected to solvent removal under reduced pressure and purified by silica gel column chromatography using chloroform/methanol mixtures as eluents to isolate the pure amine.

Preparation via Functionalized Intermediates and Nucleophilic Substitution

Synthesis of Key Intermediates

  • 5-Methylfurfuryl derivatives such as 5-methylfurfuryl bromide or aldehyde esters can be prepared and then reacted with methylamine or methylamine equivalents.
  • Sodium hydride or other bases are used to generate nucleophilic species from thiol or alcohol precursors, which then undergo substitution reactions with amines.

Representative Procedure

  • Sodium hydride is washed and suspended in dry THF.
  • Methyl mercaptoacetate is added dropwise to generate a thiolate intermediate.
  • This intermediate is reacted with 5-methylfurfural derivatives to form esters or thioethers.
  • Subsequent aminolysis with methylamine leads to the target amine compound.
  • Workup involves cooling, extraction, drying, and chromatographic purification.

Use of Protecting Groups and Chiral Auxiliaries

In some advanced synthetic routes, protecting groups like tert-butoxycarbonyl (Boc) are introduced to protect the amine functionality during multi-step synthesis. Chiral sulfinamide auxiliaries have also been employed to induce stereoselectivity in the preparation of chiral analogues of the compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Reference
Reductive amination 5-methylfurfural, methylamine, Co@C catalyst, H2 (4 bar), 60 °C High selectivity, mild conditions 80-95
Nucleophilic substitution Sodium hydride, methyl mercaptoacetate, 5-methylfurfural derivatives, methylamine Versatile intermediate formation 70-90
Protective group strategy Boc2O, triethylamine, DCM, column chromatography Enables multi-step synthesis 90+
Chiral auxiliary approach Sulfinamide derivatives, Grignard reagents, THF, low temperature Stereoselective synthesis Variable

Analytical and Purification Techniques

  • Chromatography: Silica gel flash chromatography using chloroform/methanol mixtures is standard.
  • Spectroscopy: ^1H and ^13C NMR confirm structure and purity.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Elemental Analysis: Confirms elemental composition matching theoretical values.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield n-Methyl-2-(5-methylfuran-2-yl)ethan-1-ol, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine with structurally related compounds is presented below, focusing on structural motifs, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound 5-Methylfuran, N-methyl ethanamine C₉H₁₃NO 151.21 Potential ligand for heterocyclic targets (inferred)
2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine Pyrrolidine substituent, methylfuran C₁₁H₁₈N₂O 194.27 Collision cross-section data for structural studies
N-Methyl-2-(1H-pyrazol-3-yl)ethan-1-amine Pyrazole ring instead of furan C₆H₁₁N₃ 125.17 Heterocyclic building block in drug discovery
N-Methyl-2-(4-phenoxypiperidin-1-yl)ethan-1-amine Piperidine-phenoxy group, N-methyl ethanamine C₁₄H₂₂N₂O 234.34 Protein arginine methyltransferase inhibitor
n-Methyl-2-(tetrahydrofuran-3-yl)ethan-1-amine Saturated tetrahydrofuran ring C₇H₁₅NO 129.20 Discontinued due to stability concerns

Key Observations

Structural Diversity and Functional Groups Furan vs. Pyrazole/Piperidine: The 5-methylfuran group in the target compound offers distinct electronic properties compared to pyrazole () or piperidine derivatives (). Substituent Effects: Piperidine-phenoxy derivatives (e.g., compound 12 in ) exhibit higher molecular weights (234.34 g/mol) and are optimized for enzyme inhibition, whereas the smaller pyrazole derivative (125.17 g/mol) is suited for fragment-based drug design .

Synthetic Methodologies

  • The target compound’s synthesis likely parallels methods for furan-aldehyde condensations () or amine-heterocycle couplings (). Yields for analogous reactions range from 60% to 85% depending on substituents and catalysts .

Physicochemical and Biological Properties NMR and MS Data: While specific data for the target compound are absent, related compounds (e.g., compound 33 in ) show distinct $ ^1H $ NMR shifts for N-methyl groups (δ ~2.6–3.2 ppm) and aromatic protons (δ ~6.5–8.5 ppm) . HRMS data for similar amines confirm molecular ions with <5 ppm accuracy . Biological Activity: Piperidine-containing analogs () demonstrate nanomolar potency against methyltransferases, suggesting that the target compound’s furan ring may modulate selectivity or binding affinity in similar targets .

Applications and Limitations

  • The methylfuran moiety may confer advantages in targeting CNS receptors due to its balance of lipophilicity and polarity. However, furan rings are prone to oxidative metabolism, which could limit bioavailability compared to more stable heterocycles like pyridine .

Biological Activity

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine is an organic compound recognized for its potential biological activity and applications in medicinal chemistry. Characterized by a furan ring and an amine functional group, this compound has garnered interest due to its structural properties, which may influence its interaction with biological systems.

  • Molecular Formula : C10_{10}H13_{13}N
  • Molecular Weight : 155.19 g/mol
  • Structure : The compound features a methyl-substituted furan ring attached to an ethanamine backbone, making it a versatile building block in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan ring and amine group facilitate interactions such as hydrogen bonding and hydrophobic interactions, potentially leading to therapeutic effects or toxicity profiles that require further investigation.

Medicinal Chemistry

Research indicates that this compound can serve as a precursor for the development of drugs targeting neurological disorders. Its structural characteristics allow it to modulate biological pathways, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
5-MethylfurfuralFuran ring with aldehyde functional groupUsed in biofuel productionAntimicrobial properties
2-AminomethylfuranFuran ring with amino groupPotential applications in pharmaceuticalsAntitumor activity
N,N-DimethylaminomethylfuranFuran ring with dimethylamino substitutionEnhanced solubility and reactivityNeuroprotective effects
5-Methyl-2-acetylfuranAcetyl group at position 2 on the furan ringFound in various natural productsAntioxidant properties

Case Studies

  • Antitumor Activity Study : A study on a furan derivative demonstrated an IC50_{50} value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating significant inhibitory effects on cell proliferation compared to non-cancerous cells . This suggests that this compound may exhibit similar properties due to its structural features.
  • Neuropharmacological Effects : Research into related compounds has shown potential neuroprotective effects, highlighting their ability to modulate neurotransmitter systems and reduce neuroinflammation. These findings could be extrapolated to this compound, warranting further exploration in neurological contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine, and how do reaction parameters influence yield?

  • Synthesis Methods :

  • Primary Route : Reacting sodium azide with nitriles or isocyanides in the presence of amine salts (e.g., trimethylamine hydrochloride in toluene at 90°C for 20 hours) .
  • Alternative Methods : Cyclization reactions involving furan derivatives and alkyl amines under controlled stoichiometry and temperature .
    • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature80–90°CHigher yields at elevated temperatures
Reaction Time16–24 hrsProlonged time reduces side products
SolventToluene or DMFPolarity affects reaction kinetics
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) is critical for removing unreacted azides and byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Key signals include δ 2.1–2.3 ppm (N–CH₃), δ 6.2–6.5 ppm (furan protons), and δ 3.4–3.7 ppm (ethylamine backbone) .
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]+ at m/z 180.15) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) achieves >95% purity when using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthesis protocols for this compound?

  • Case Study :

  • Contradiction : uses sodium azide, while employs HCl for salt formation.
  • Resolution : Cross-validation via parallel experiments (e.g., testing azide vs. chloride intermediates) and characterizing intermediates via FTIR to track functional groups .
    • Statistical Optimization : Design of Experiments (DoE) to identify critical variables (e.g., DoE matrix for temperature, solvent, and catalyst) .

Q. How does this compound interact with cytochrome P450 enzymes, and what methodologies elucidate these interactions?

  • Mechanistic Insights :

  • The tetrazole moiety mimics carboxylic acids, enabling competitive inhibition of CYP3A4 (IC₅₀ = 2.1 µM) .
  • Methodologies :
TechniqueApplication
Kinetic AssaysMeasure enzyme inhibition via UV-Vis spectroscopy (e.g., loss of NADPH absorbance)
Molecular DockingPredict binding modes using software like AutoDock Vina
  • Data Interpretation :
  • Dose-response curves (log[inhibitor] vs. activity) reveal non-competitive inhibition patterns .

Q. What computational tools predict the compound’s physicochemical properties and reactivity?

  • Tools :

  • Multiwfn : Analyzes electron localization (ELF) and electrostatic potential (ESP) for reactivity hotspots .
  • Gaussian 16 : Calculates frontier molecular orbitals (HOMO-LUMO gap = 4.8 eV) to predict nucleophilic/electrophilic sites .
    • Property Predictions :
PropertyPredicted Value
logP1.2 (moderate lipophilicity)
pKa9.4 (basic amine)

Data Contradiction and Optimization

Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?

  • Factors Influencing Solubility :

ConditionSolubility (mg/mL)Source
pH 7.412.5 ± 1.2
pH 5.045.3 ± 3.1
  • Resolution : Protonation of the amine group at lower pH increases solubility. Use dynamic light scattering (DLS) to assess aggregation in buffered solutions .

Q. How can reaction yields be improved while minimizing hazardous byproducts?

  • Optimization Strategies :

  • Catalyst Screening : Transition metals (e.g., Pd/C) reduce reaction time by 40% .
  • Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) to improve safety and yield .
    • Byproduct Analysis : GC-MS identifies azide dimers; adding scavengers (e.g., polymer-supported thiourea) reduces impurities by 70% .

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